

Molecular properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

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Compound of Interest

Compound Name: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1280588

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An In-depth Technical Guide to the Molecular Properties of **4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline**

Abstract

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological activities of **4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline**. The document is intended for researchers, medicinal chemists, and professionals in drug development. It consolidates key physicochemical data, details established synthetic protocols, and explores the pharmacological potential based on studies of structurally related analogs. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Core Molecular Properties

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, with the CAS number 76635-31-9, is a heterocyclic compound featuring an aniline group attached to a 3-methyl-1,2,4-oxadiazole ring.^{[1][2][3]} This structure serves as a valuable scaffold in medicinal chemistry.

Physicochemical Data

The fundamental molecular and physical properties of the compound are summarized in the table below. These properties are critical for its handling, formulation, and application in

research settings.

Property	Value	Reference
IUPAC Name	4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline	[1]
CAS Number	76635-31-9	[1][2][3]
Molecular Formula	C ₉ H ₉ N ₃ O	[1][3]
Molecular Weight	175.19 g/mol	[1][3]
Canonical SMILES	<chem>CC1=NOC(=N1)C2=CC=C(C=C2)N</chem>	-

Synthesis and Characterization

The synthesis of 4-(3-aryl-1,2,4-oxadiazol-5-yl)aniline derivatives can be achieved through several routes. A common and effective method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative or nitrile.

Experimental Protocol: One-Pot Synthesis

A representative one-pot synthesis for a structurally similar compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, has been reported and can be adapted for the methyl analog.[4] This protocol is advantageous due to its efficiency.

Materials:

- tert-Butylamidoxime (or acetamidoxime for the methyl analog)
- 4-Nitrobenzonitrile
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Iron (Fe) powder

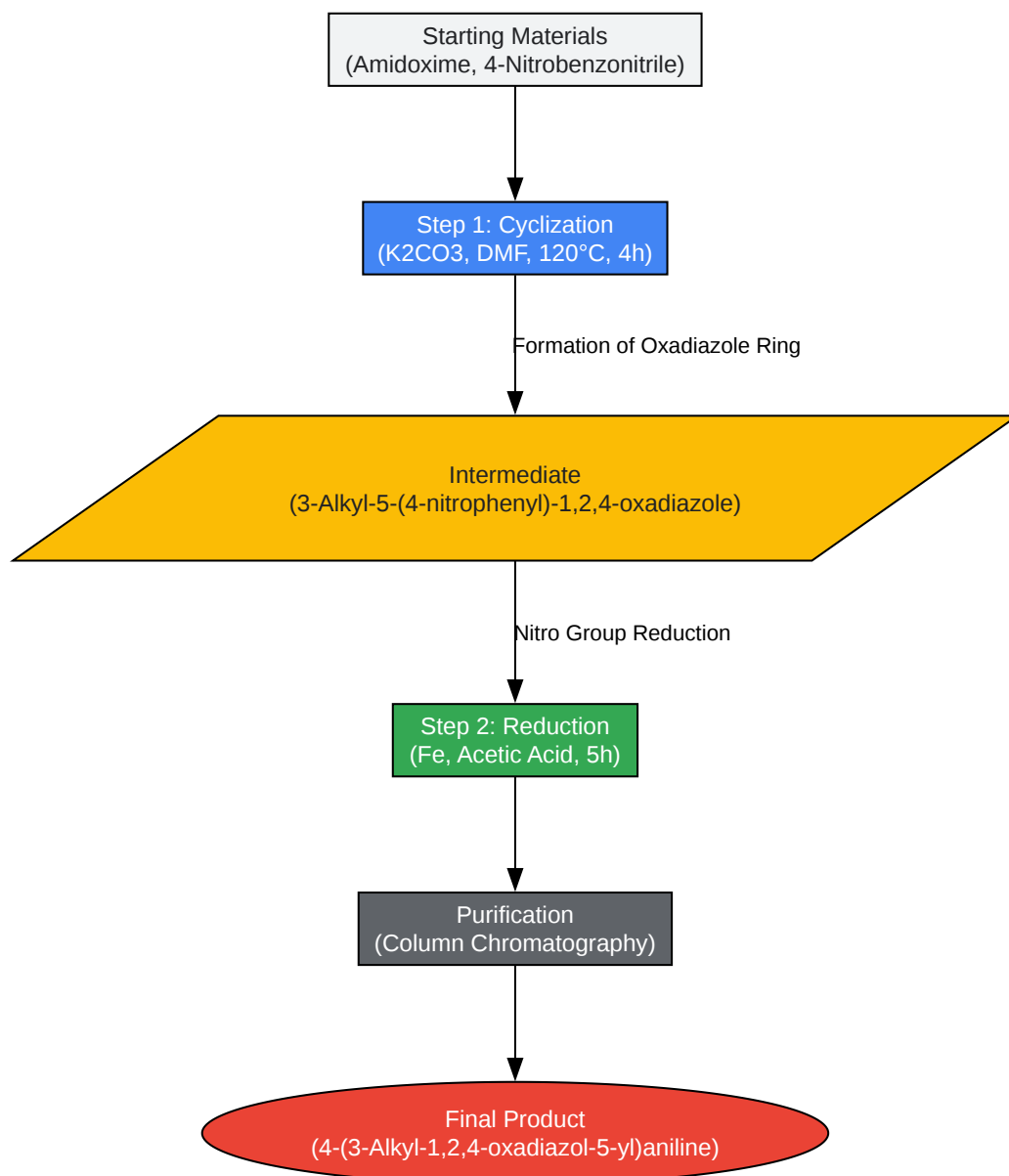
- Acetic acid

Procedure:

- Cyclization: A mixture of tert-butylamidoxime (1.0 eq), 4-nitrobenzonitrile (1.0 eq), and potassium carbonate (2.0 eq) in DMF is heated at 120 °C for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Reduction: After completion of the cyclization, the reaction mixture is cooled to room temperature. Acetic acid is added, followed by the portion-wise addition of iron powder.
- Work-up: The mixture is stirred for 5 hours at room temperature.^[1] Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the final product, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline.^[4]

Synthesis Workflow

The logical flow of the synthesis protocol is depicted below.



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One-pot synthesis workflow for 4-(3-Alkyl-1,2,4-oxadiazol-5-yl)aniline.

Biological Activity and Mechanism of Action

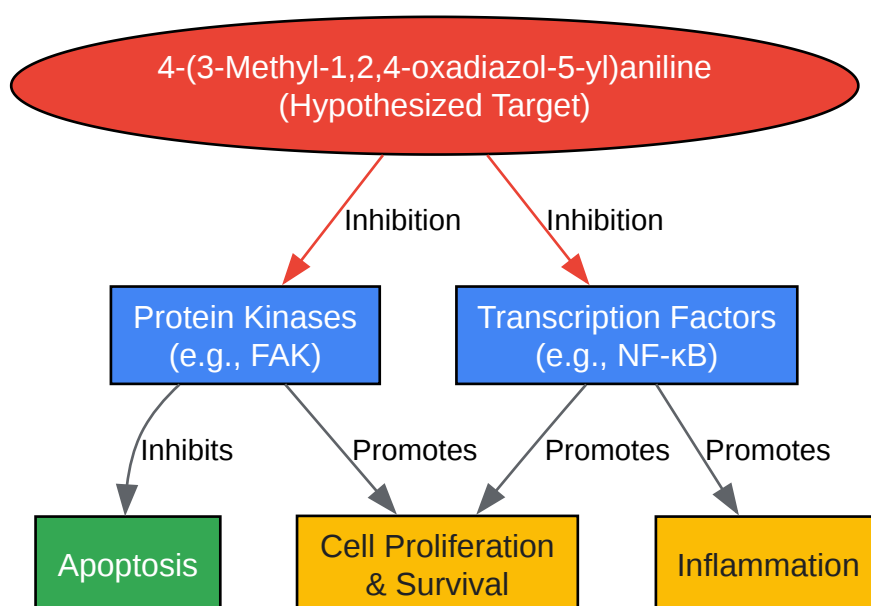
While specific biological data for **4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline** is limited in publicly accessible literature, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[5] Derivatives of related oxadiazoles are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]

Anticancer Potential

Research on a closely related analog, 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (a derivative of the tert-butyl analog of the title compound), demonstrated significant antitumor activity against a panel of eleven human cancer cell lines, with a mean IC₅₀ value of approximately 9.4 μ M.[4] This suggests that the 4-(3-alkyl-1,2,4-oxadiazol-5-yl)aniline core is a promising starting point for the development of novel anticancer agents.

Potential Signaling Pathway Modulation

Compounds containing an oxadiazole-aniline framework have been shown to modulate key cellular signaling pathways. For instance, an isomer, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, has been reported to modulate the NF- κ B and Focal Adhesion Kinase (FAK) pathways, which are critical in inflammation and cancer progression.[6] It is plausible that **4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline** could exhibit similar mechanisms of action by interacting with protein kinases or transcription factors involved in these pathways.



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